molecular formula C4H6BNO2 B11924586 (E)-(3-Cyanoprop-1-en-1-yl)boronic acid CAS No. 195379-24-9

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid

Cat. No.: B11924586
CAS No.: 195379-24-9
M. Wt: 110.91 g/mol
InChI Key: CCGDXRIQNUFRPQ-HNQUOIGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of (E)-3-cyanoprop-1-en-1-yne followed by oxidation. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), and inert atmosphere (e.g., nitrogen or argon).

    Oxidation: Hydrogen peroxide, base (e.g., sodium hydroxide), and solvent (e.g., water or methanol).

    Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether or tetrahydrofuran).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.

    Oxidation: Formation of boronic esters or borate esters.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a boronic acid group and a nitrile group attached to a conjugated alkene system. This structural feature imparts distinct reactivity and allows for the formation of diverse products in organic synthesis .

Properties

CAS No.

195379-24-9

Molecular Formula

C4H6BNO2

Molecular Weight

110.91 g/mol

IUPAC Name

[(E)-3-cyanoprop-1-enyl]boronic acid

InChI

InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+

InChI Key

CCGDXRIQNUFRPQ-HNQUOIGGSA-N

Isomeric SMILES

B(/C=C/CC#N)(O)O

Canonical SMILES

B(C=CCC#N)(O)O

Origin of Product

United States

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